[1,2,4]Triazolo[4,3-b]pyridazin-3(2h)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-2-1-3-6-9(4)5/h1-3H,(H,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEAHNGJKNPSMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies For 1 2 3 Triazolo 4,3 B Pyridazin 3 2h One and Its Derivatives
Classical Synthetic Approaches to theTriazolo[4,3-b]pyridazine System
Traditional methods for constructing thetriazolo[4,3-b]pyridazin-3(2H)-one scaffold have historically relied on well-established cyclization and condensation reactions. These foundational strategies involve the stepwise assembly of the bicyclic system from readily available pyridazine (B1198779) precursors.
A primary and widely employed strategy for the synthesis of thetriazolo[4,3-b]pyridazine system involves the cyclization of 3-hydrazinopyridazine derivatives. This approach builds the triazole ring onto a pre-existing pyridazine core. The reaction typically involves treating a 3-hydrazinopyridazine with a suitable one-carbon (C1) electrophile, which acts as the cornerstone for the new five-membered ring.
Common C1 synthons used in this cyclization include:
Formic Acid: Direct reaction with 3-hydrazinopyridazines leads to the formation of the triazolopyridazine system.
Triethyl Orthoformate: This reagent serves as a source of a formyl group, facilitating cyclization under acidic conditions.
Phosgene (B1210022) or its Equivalents (e.g., Triphosgene): The reaction of 3-hydrazinopyridazines with phosgene or its safer alternatives results in the direct formation of thetriazolo[4,3-b]pyridazin-3(2H)-one core. This method is efficient for creating the carbonyl-containing target structure.
The versatility of this method allows for the introduction of substituents onto the pyridazine ring prior to the cyclization step, enabling access to a range of derivatives.
An alternative classical route commences with pyridazinone precursors, specifically those bearing a suitable leaving group at the 3- or 6-position. A key intermediate in many syntheses is 3,6-dichloropyridazine (B152260), which can be selectively manipulated. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can substitute one of the chlorine atoms to produce 3-chloro-6-hydrazinopyridazine.
This hydrazinopyridazine intermediate is then poised for the construction of the triazole ring. Subsequent hydrolysis of the remaining chloro group and cyclization can yield the desiredtriazolo[4,3-b]pyridazin-3(2H)-one. The reaction sequence often involves careful control of stoichiometry and temperature to manage the reactivity of the difunctionalized pyridazine starting material.
The synthesis of specifically substituted derivatives often necessitates multi-step reaction sequences that allow for precise control over the placement of functional groups. A common strategy begins with the condensation of a 1,2-dicarbonyl compound with hydrazine to form a pyridazine ring, which is then further functionalized.
For example, a sequence might involve:
Pyridazine Ring Formation: Reaction of maleic anhydride (B1165640) with hydrazine hydrate to form 1,2-dihydropyridazine-3,6-dione.
Halogenation: Treatment with a halogenating agent like phosphorus oxychloride (POCl₃) to convert the dione (B5365651) into a dihalopyridazine, such as 3,6-dichloropyridazine.
Nucleophilic Substitution: Selective reaction with hydrazine to install the hydrazino group, yielding 3-chloro-6-hydrazinopyridazine.
Triazole Ring Annulation: Cyclization with a reagent like phosgene or ethyl chloroformate followed by cyclization to form the triazolone ring.
Final Modification: Hydrolysis of the chloro group to a hydroxyl group, which exists in tautomeric equilibrium with the pyridazinone form, to yield the final product.
This stepwise approach provides a high degree of flexibility for introducing substituents at various positions on the pyridazine ring. The table below illustrates examples of substituted products synthesized via these multi-step sequences.
Table 1: Examples of SubstitutedTriazolo[4,3-b]pyridazin-3(2H)-ones via Multi-step Synthesis
| Starting Material | Key Reagents | Substituent on Pyridazine Ring | Final Product |
| Maleic Anhydride | POCl₃, N₂H₄, Phosgene | 6-Chloro | 6-Chloro-triazolo[4,3-b]pyridazin-3(2H)-one |
| 4-Methylmaleic Anhydride | POCl₃, N₂H₄, Ethyl Chloroformate | 6-Chloro-7-methyl | 6-Chloro-7-methyl-triazolo[4,3-b]pyridazin-3(2H)-one |
| 4,5-Dimethylmaleic Anhydride | POCl₃, N₂H₄, Triphosgene | 6-Chloro-7,8-dimethyl | 6-Chloro-7,8-dimethyl-triazolo[4,3-b]pyridazin-3(2H)-one |
Modern Synthetic Protocols and Green Chemistry Principles
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally benign, and atom-economical methods for preparing thetriazolo[4,3-b]pyridazine framework. These modern protocols often lead to higher yields, shorter reaction times, and reduced waste generation.
A significant development in green chemistry is the use of water as a solvent. One innovative approach involves the I₂-mediated oxidative C-N and N-N bond formation for the synthesis oftriazolo[4,3-b]pyridazines. This method proceeds via the reaction of 3-hydrazinopyridazine with various aldehydes in water at room temperature.
The proposed mechanism involves the initial formation of a pyridazinyl-hydrazone intermediate from the condensation of 3-hydrazinopyridazine and an aldehyde. Subsequent intramolecular oxidative cyclization, promoted by iodine, leads to the formation of the fused triazole ring. This one-pot reaction is notable for its operational simplicity, mild conditions, and avoidance of hazardous organic solvents, aligning well with the principles of green chemistry.
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions, including the synthesis of heterocyclic systems. The application of microwave irradiation to the synthesis oftriazolo[4,3-b]pyridazin-3(2H)-one and its derivatives has demonstrated significant advantages over conventional heating methods.
The key benefits of MAOS in this context include:
Drastically Reduced Reaction Times: Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes.
Improved Yields: The rapid and uniform heating provided by microwaves can minimize the formation of side products, leading to higher yields of the desired compound.
Enhanced Reaction Control: Precise control over temperature and pressure within a sealed microwave reactor allows for safe and reproducible synthesis.
The cyclization of 3-hydrazinopyridazines with reagents like ethyl chloroformate or the intramolecular cyclization of precursor molecules are particularly amenable to microwave assistance.
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for a Key Cyclization Step
| Parameter | Conventional Heating | Microwave-Assisted Organic Synthesis (MAOS) |
| Reaction Time | 4-8 hours | 10-20 minutes |
| Typical Yield | 60-75% | 85-95% |
| Energy Consumption | High | Low |
| Solvent Volume | Large | Reduced |
Key Intermediate Transformations and Derivatization Routes
The synthesis of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-3(2H)-one core and its derivatives often proceeds through the construction and subsequent modification of key pyridazine intermediates.
Formation from 3-(Heteroaroyl)propionic Acids and Hydrazine Derivatives
A fundamental approach to the pyridazinone core involves the condensation of β-aroylpropionic acids with hydrazine derivatives. This reaction typically proceeds by heating the reactants in a suitable solvent, such as ethanol, to yield 6-aryl-4,5-dihydropyridazin-3(2H)-ones. nih.govnih.gov These dihydropyridazinones can then be aromatized to the corresponding pyridazinones, which serve as precursors to the target triazolopyridazines.
For example, a series of 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones were synthesized by the condensation of various β-aroylpropionic acids with 4-hydrazinobenzenesulfonamide hydrochloride in ethanol. nih.gov This method provides a versatile entry to pyridazinones with diverse aryl substituents at the 6-position.
| Starting β-Aroylpropionic Acid | Hydrazine Derivative | Product | Reference |
| β-(4-Chlorobenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide hydrochloride | 6-(4-Chlorophenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | nih.gov |
| β-(4-Methoxybenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide hydrochloride | 6-(4-Methoxyphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | nih.gov |
| β-(4-Methylbenzoyl)propionic acid | 4-Hydrazinobenzenesulfonamide hydrochloride | 6-(4-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one | nih.gov |
In a similar vein, substituted acetophenones can be reacted with glyoxylic acid in acetic acid, followed by treatment with hydrazine, to afford 6-aryl-pyridazin-3(2H)-ones in high yields. nih.gov
Conversion of Pyridazinethiones to Triazole Derivatives
Pyridazinethiones are valuable intermediates for the synthesis of nih.govnih.govnih.govtriazolo[4,3-b]pyridazines. The thione functionality can be readily converted to a triazole ring through reaction with various reagents.
One common method involves the reaction of a pyridazinethione with an acid hydrazide. For instance, spiro[cycloalkane]pyridazinones can be converted to their corresponding thioxo derivatives using phosphorus pentasulfide. Subsequent reaction of these dihydropyridazinethiones with benzhydrazide in refluxing n-butanol affords the corresponding 7H-spiro[ nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexanes]. mdpi.com
| Pyridazinethione Derivative | Acid Hydrazide | Product | Yield (%) | Reference |
| 6-(4-Methoxyphenyl)-7,8-dihydro-spiro[cyclohexane-1,8'-cinnoline]-5-thione | Benzhydrazide | 6-(4-Methoxyphenyl)-3-phenyl-7H-spiro[ nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] | 42 | mdpi.com |
| 6-(p-Tolyl)-7,8-dihydro-spiro[cyclohexane-1,8'-cinnoline]-5-thione | Benzhydrazide | 3-Phenyl-6-(p-tolyl)-7H-spiro[ nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] | 25 | mdpi.com |
| 6-(4-Chlorophenyl)-7,8-dihydro-spiro[cyclohexane-1,8'-cinnoline]-5-thione | Benzhydrazide | 6-(4-Chlorophenyl)-3-phenyl-7H-spiro[ nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-8,1'-cyclohexane] | 14 | mdpi.com |
The synthesis of pyridazinethiones themselves is typically achieved by treating the corresponding pyridazinone with a thionating agent like phosphorus pentasulfide or Lawesson's reagent in a solvent such as toluene (B28343) at reflux. mdpi.com
Functionalization at Specific Ring Positions (e.g., 6-chloro substitution)
The introduction of substituents at specific positions of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core is crucial for tuning the molecule's properties. The 6-chloro substituent is a particularly useful handle for further synthetic modifications.
6-Chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine can be synthesized through various routes. One method involves the reaction of 3,6-dichloropyridazine with a suitable triazole precursor. For example, the reaction of 3,6-dichloropyridazine with 5-(3-methylphenyl)tetrazole in the presence of pyridine (B92270) in toluene at reflux yields 6-chloro-3-(3-methylphenyl)- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine. nih.gov This reaction proceeds via a nucleophilic biaryl coupling followed by a thermal ring transformation.
Alternatively, pyridazinones can be converted to their 6-chloro derivatives. For instance, 6-aryl-pyridazin-3(2H)-ones can be treated with phosphorus oxychloride to yield the corresponding 3-chloro-6-arylpyridazines. nih.gov These can then be converted to the triazolopyridazine system.
The 6-chloro substituent can be further displaced by various nucleophiles to introduce a wide range of functional groups. For example, the chlorine atom in 6-chloro- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives can be substituted by amines, such as in the reaction with benzylamine (B48309) or pyrrolidine. lookchem.com
| 6-Chloro-triazolopyridazine Derivative | Nucleophile | Product | Reference |
| 6-Chloro-3-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | Benzylamine | 6-(Benzylamino)-3-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | lookchem.com |
| 6-Chloro-3-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | Pyrrolidine | 6-(Pyrrolidin-1-yl)-3-methyl- nih.govnih.govnih.govtriazolo[4,3-b]pyridazine | lookchem.com |
Chemical Reactivity and Derivatization Strategies Of 1 2 3 Triazolo 4,3 B Pyridazin 3 2h One
Ring System Functionalization and Substituent Introduction
Functionalization of the core nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine ring system is a primary strategy for creating diverse chemical libraries. Key reactions target the pyridazine (B1198779) and triazole rings for the introduction of various substituents.
The introduction of aryl and heteroaryl groups onto the triazolopyridazine skeleton is a common strategy to modulate biological activity. These moieties can be introduced at various positions, often through substitution reactions on a pre-functionalized core.
A prominent method involves the nucleophilic substitution of a chloro-group on the pyridazine ring. For instance, 8-chloro-6-methyl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine can react with substituted aminophenols to introduce an aryloxy linkage. acs.orgnih.gov This serves as a key step for building more complex derivatives where diverse aromatic and heteroaromatic units are appended via amide bond formation. acs.orgnih.gov
Research has demonstrated the synthesis of various derivatives where aryl or heteroaryl groups are attached to the triazolopyridazine core. acs.orgnih.gov For example, 6-arylidenehydrazino-3-aryl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazines can be prepared by reacting 6-hydrazineyl-3-aryl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine intermediates with various aromatic aldehydes. nih.gov This method allows for the introduction of a wide range of substituted phenyl groups.
The following table summarizes examples of synthesized nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine derivatives bearing aryl and heteroaryl moieties.
| Compound ID | Structure Description | Synthesis Note | Reference |
| 12b | 1-(4-Chlorophenyl)-N-(4-((6-methyl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | Prepared via substitution of 8-chloro-6-methyl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine with a substituted aminophenol, followed by amide coupling. | acs.orgnih.gov |
| 12d | 2-(4-Fluorophenyl)-4-methyl-N-(4-((6-methyl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)thiazole-5-carboxamide | Synthesized using a similar route to 12b, incorporating a thiazole (B1198619) moiety. | acs.org |
| 13h | N-(3-Fluoro-4-((6-methyl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide | A derivative incorporating a thiophene (B33073) ring, synthesized via a multi-step pathway. | nih.gov |
| 4a-g | 6-Arylidenehydrazino-3-aryl- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine | Formed by refluxing 6-hydrazineyl-3-(4-aryl)- nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine with appropriate aromatic aldehydes. | nih.gov |
The carbonyl group of the pyridazinone ring is a key functional handle for further chemical transformations. A significant reaction at this position is thionation, which converts the carbonyl group (C=O) into a thiocarbonyl group (C=S).
This transformation is typically achieved by treating the pyridazinone derivative with a thionating agent, such as phosphorus pentasulfide (P₄S₁₀). researchgate.netmdpi.com For example, spiro[cycloalkane]pyridazinones can be converted into their corresponding thioxo derivatives. researchgate.netbohrium.commdpi.com These thiones are valuable intermediates for subsequent reactions, particularly for building fused heterocyclic systems. The thioxo compounds can be reacted with acid hydrazides to form further annulated triazole rings. nih.gov
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Spiro[cycloalkane]pyridazinone | Phosphorus Pentasulfide (P₄S₁₀) | Spiro[cycloalkane]pyridazinethione | Thionation | researchgate.netmdpi.com |
| 6a-c (Spiro[cycloalkan]-pyridazinethiones) | Benzoic acid hydrazide (11) | 10a-c (Triazolo-pyridazinone derivatives) | Annulation | nih.gov |
While functionalization of the pyridazine portion is more common, reactions targeting the nitrogen atoms of the triazole ring are also possible, although less frequently reported on the pre-formed fused system. N-substitution is often achieved on the triazole precursor before its cyclization into the fused pyridazine system. researchgate.net For instance, N-methylation of dimethyl 1,2,3-triazole-4,5-dicarboxylate is a key step in synthesizing N-methylated triazolo-pyridazines. researchgate.net This precursor-based approach allows for the regioselective introduction of substituents on the triazole nitrogen.
Direct N-alkylation or N-aralkylation on the pyridazinone ring system has been described, which can influence the subsequent formation and properties of the fused triazole ring. mdpi.com The reactivity of the triazole nitrogen atoms in the final nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-3(2H)-one system is an area that warrants further exploration for generating novel derivatives.
Annulation and Fusion Reactions for Novel Architectures
Annulation and fusion reactions utilize the inherent reactivity of the nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazine core to construct more complex, polycyclic molecular architectures. These strategies are crucial for accessing novel chemical space.
Spirocyclic compounds are of great interest in drug discovery due to their three-dimensional nature. The synthesis of spiro[cycloalkane] triazolo-pyridazines typically follows a multi-step sequence starting from spiro[cycloalkane]pyridazinones. mdpi.commdpi.com
The general synthetic route involves:
Formation of Spiro[cycloalkane]pyridazinones : These are prepared by the ring closure of keto-carboxylic acids with hydrazine (B178648) hydrate (B1144303). mdpi.comresearchgate.net The keto-carboxylic acids themselves can be synthesized from cyclic anhydrides via Friedel–Crafts or Grignard reactions. mdpi.comresearchgate.net
Thionation : The spiro[cycloalkane]pyridazinone is converted to the corresponding thione using phosphorus pentasulfide, as described in section 3.1.2. bohrium.commdpi.com
Annulation to form the Triazole Ring : The resulting dihydropyridazinethione is then reacted with a hydrazide, such as benzhydrazide, in refluxing n-butanol. This annulation reaction affords the final 7H-spiro[ nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-8,1′-cycloalkane] derivatives. mdpi.comnih.gov
This strategy has been successfully employed to create new ring systems, such as 7H-spiro[ nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-8,1′-cyclohexanes]. bohrium.commdpi.com
| Step | Description | Key Reagents | Product | Reference |
| 1 | Formation of keto-carboxylic acid | Cyclic anhydride (B1165640), ArH, AlCl₃ (Friedel-Crafts) | γ-Keto-carboxylic acid | mdpi.comresearchgate.net |
| 2 | Pyridazinone ring closure | γ-Keto-carboxylic acid, Hydrazine hydrate | Spiro[cycloalkane]pyridazinone | mdpi.comresearchgate.net |
| 3 | Thionation | Spiro[cycloalkane]pyridazinone, P₄S₁₀ | Dihydropyridazinethione | bohrium.commdpi.com |
| 4 | Triazole ring annulation | Dihydropyridazinethione, Benzhydrazide | 7H-spiro[ nih.govresearchgate.netbohrium.comtriazolo[4,3-b]pyridazin-8,1′-cycloalkane] | mdpi.comnih.gov |
The fusion of additional heterocyclic rings onto the triazolopyridazine framework leads to complex polycyclic systems with potential applications in medicinal chemistry. A common strategy involves the cyclization of a hydrazine-substituted triazolopyridazine with a suitable dicarbonyl or equivalent species. researchgate.netmdpi.com
A notable example is the synthesis of pyridazino[4,5-b]indoles, which are important pharmacophores. researchgate.net The synthesis of triazolopyridazino[4,5-b]indoles involves constructing the indole (B1671886) ring onto the existing triazolopyridazine core. researchgate.net For instance, the condensation of 2-acetylindole-3-carboxylic acid with hydrazine hydrate can yield a pyridazinone ring fused to the indole, which can then be further elaborated. researchgate.net
Another powerful approach involves the acid-catalyzed cyclization of 4-amino-5-(1H-indol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aromatic aldehydes. nih.gov This reaction proceeds via an intramolecular cyclization at the C-3 position of the indole ring to generate indolo[2,3-d]- nih.govresearchgate.netbohrium.comtriazolo][4,3-b]pyridazine-3(2H)thione derivatives, forming a tetracyclic system in a single step. nih.gov These polycyclic structures can be further functionalized, for example, by coupling with linkers like 2,3-bis(bromomethyl)quinoxaline (B1328767) to create even larger molecular assemblies. nih.gov
Derivatization via Thioether Linkages
The introduction of thioether linkages to the nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine scaffold is a significant strategy for molecular derivatization. This process fundamentally relies on the reactivity of the corresponding thione analogue, nih.govresearchgate.netnih.govTriazolo[4,3-b]pyridazin-3(2H)-thione . The conversion of the parent pyridazinone to the thione is a critical prerequisite, often achieved through thionation reactions using reagents like phosphorus pentasulfide. nih.gov
The resulting thione exists in a tautomeric equilibrium with its thiol form, 3-mercapto- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine . This thiol tautomer possesses a nucleophilic sulfur atom that is central to the formation of thioether bonds via S-alkylation or related reactions.
Research has demonstrated that 6-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione serves as a versatile precursor for a variety of 3-S-substituted derivatives. researchgate.net The general approach involves the reaction of the thione with diverse electrophilic reagents. The nucleophilic sulfur atom attacks the electrophile, leading to the formation of a new carbon-sulfur bond and yielding a thioether derivative.
A primary application of this reactivity is the synthesis of more complex heterocyclic systems, where the thioether linkage acts as a bridge. For instance, the reaction of the thione precursor with specific halo-acetyl compounds initially forms an S-substituted intermediate. This intermediate can then undergo intramolecular cyclization to yield fused heterocycles. Studies have described the preparation of derivatives such as 1-[2-(6-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-3-ylsulfanyl)-acetyl]-1H-pyrazole and 5-(6-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govnih.govnih.govoxadiazole derivatives through this pathway. researchgate.net These synthetic routes highlight the utility of the thioether linkage in constructing novel and elaborate molecular architectures based on the triazolopyridazine core.
The table below summarizes the synthesis of various S-substituted derivatives starting from the thione precursor.
| Precursor | Reagent Type | Resulting Linkage/Group | Example Product Class |
|---|---|---|---|
| 6-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | Halo-acetyl pyrazole | S-CH₂-C(O)-pyrazole | 1-[2-(6-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-3-ylsulfanyl)-acetyl]-1H-pyrazole derivatives |
| 6-Phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazine-3(2H)-thione | Halo-acetyl compound followed by cyclization with hydrazide | S-CH₂- nih.govnih.govnih.govoxadiazole | 5-(6-phenyl- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govnih.govnih.govoxadiazole derivatives |
| nih.govresearchgate.netnih.govTriazolo[4,3-b]pyridazin-3(2H)-thione | Alkyl Halide | S-Alkyl | 3-(Alkylthio)- nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazines |
Structural Elucidation and Advanced Characterization Of 1 2 3 Triazolo 4,3 B Pyridazin 3 2h One Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the initial confirmation of the chemical structures of newly synthesized acs.orgnih.govus.estriazolo[4,3-b]pyridazin-3(2H)-one derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a comprehensive picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for delineating the carbon-hydrogen framework of organic molecules. In the case of acs.orgnih.govus.estriazolo[4,3-b]pyridazine derivatives, NMR spectra provide characteristic signals that confirm the presence of the bicyclic core and its substituents.
For instance, in a series of 1-(4-chlorophenyl)-N-(substituted-phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamides bearing a 6-methyl- acs.orgnih.govus.estriazolo[4,3-b]pyridazin-8-yloxy moiety, the ¹H NMR spectra show distinct signals for the pyridazine (B1198779) and substituent protons. nih.gov A singlet corresponding to the methyl group on the pyridazine ring typically appears around δ 2.41-2.43 ppm. nih.gov The pyridazine ring proton is observed as a singlet at approximately δ 6.31-6.47 ppm. nih.gov A key diagnostic signal is a singlet around δ 9.59-9.62 ppm, which can be attributed to the triazole proton or a proton on the pyridazine ring, depending on the specific substitution pattern. nih.gov Aromatic protons from various substituents appear in the expected downfield region of δ 7.3-8.4 ppm. nih.gov
The ¹³C NMR spectra provide further structural confirmation by revealing the chemical environment of each carbon atom. The signals for the carbons of the acs.orgnih.govus.estriazolo[4,3-b]pyridazine core and its substituents are observed at characteristic chemical shifts.
| Proton (¹H) NMR Data for a Representative Derivative: 1-(4-Chlorophenyl)-N-(4-((6-methyl- acs.orgnih.govus.estriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | | -CH₃ (pyridazine) | 2.41 | | Pyridazine-H | 6.31 | | Triazole/Pyridazine-H | 9.59 | | Aromatic-H | 7.40-8.36 | | -NH- | 10.76 | Data sourced from a study on c-Met inhibitors. nih.gov
| Carbon (¹³C) NMR Data for a Representative Derivative | | :--- | :--- | | Assignment | Chemical Shift (δ, ppm) | | -CH₃ | ~20-25 | | Aromatic/Heteroaromatic Carbons | ~110-160 | | Carbonyl (C=O) | ~160-170 | Note: Specific ¹³C NMR data for the parent compound was not available in the searched literature. The table provides expected ranges based on related structures.
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For acs.orgnih.govus.estriazolo[4,3-b]pyridazin-3(2H)-one derivatives, the IR spectrum typically exhibits characteristic absorption bands. A prominent feature is the carbonyl (C=O) stretching vibration of the lactam in the triazolone ring, which is expected in the region of 1650-1750 cm⁻¹. The N-H stretching vibration, if present, would appear as a broad band in the 3200-3500 cm⁻¹ region. C-H stretching vibrations of the aromatic and aliphatic parts of the molecule are observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the heterocyclic rings typically appear in the 1400-1650 cm⁻¹ range.
For example, the IR spectrum of 6-Chloro-3-[(4-fluorophenoxy)methyl] acs.orgnih.govus.estriazolo[4,3-b]pyridazine shows characteristic bands confirming its structure. tandfonline.com
| Characteristic IR Absorption Bands for a Representative Derivative | | :--- | :--- | | Functional Group | Absorption Range (cm⁻¹) | | N-H Stretch | 3200-3500 | | C-H Stretch (Aromatic/Aliphatic) | 2800-3100 | | C=O Stretch (Lactam) | 1650-1750 | | C=N and C=C Stretch | 1400-1650 | Note: Specific IR data for the parent compound was not available in the searched literature. The table provides expected ranges based on related structures.
Mass Spectrometry (MS and HRMS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it allows for the determination of the exact mass of the molecular ion, which in turn helps to confirm the molecular formula.
For a series of triazolo-pyridazine derivatives, Time-of-Flight (TOF) MS in positive electrospray ionization (ES+) mode was used to determine the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For example, the calculated m/z for C₂₃H₁₅ClF₃N₇O₂ was 514.1006, and the found value was 514.0928, confirming the elemental composition. nih.gov Similarly, for C₂₃H₁₄ClF₄N₇O₂, the calculated m/z was 532.0912, and the found value was 532.0919. nih.gov
| HRMS Data for Representative acs.orgnih.govus.esTriazolo[4,3-b]pyridazine Derivatives | | :--- | :--- | :--- | | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | | C₂₃H₁₅ClF₃N₇O₂ | 514.1006 | 514.0928 nih.gov | | C₂₃H₁₄ClF₄N₇O₂ | 532.0912 | 532.0919 nih.gov |
X-ray Crystallography for Precise Molecular Geometry
The crystal structure of 6-Chloro-3-[(4-fluorophenoxy)methyl] acs.orgnih.govus.estriazolo[4,3-b]pyridazine has been determined, offering a detailed view of its molecular geometry. tandfonline.com The analysis reveals the planarity of the bicyclic triazolopyridazine system and the orientation of the substituent groups. Intermolecular interactions, such as C-H···F and C-H···N hydrogen bonds, are also observed in the crystal lattice. tandfonline.com Such detailed structural information is invaluable for understanding the solid-state packing and potential intermolecular interactions that can influence the physical properties of the compound.
| Selected Bond Lengths and Angles for a acs.orgnih.govus.esTriazolo[4,3-b]pyridazine Derivative | | :--- | :--- | | Parameter | Value | | C-Cl Bond Length | Data not available in abstract | | C-N Bond Lengths (ring) | Data not available in abstract | | N-N Bond Length (ring) | Data not available in abstract | | Bond Angles within the rings | Data not available in abstract | Note: Specific bond lengths and angles were not available in the abstract. A full crystallographic information file (CIF) would be required for this data.
Conformational Analysis and Tautomeric Considerations
The conformational flexibility of the substituents on the acs.orgnih.govus.estriazolo[4,3-b]pyridazine core can play a significant role in its interaction with biological targets. Molecular modeling studies are often employed to investigate the preferred conformations of these molecules. For a series of 3,6-diaryl- acs.orgnih.govus.estriazolo[4,3-b]pyridazines, molecular modeling showed that these compounds could bind to the colchicine (B1669291) binding site on microtubules, highlighting the importance of their three-dimensional structure. acs.org
Computational Chemistry and Theoretical Investigations Of 1 2 3 Triazolo 4,3 B Pyridazin 3 2h One
Quantum Chemical Calculations (QCC)
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For derivatives of the nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine core, these methods reveal details about electronic structure and chemical reactivity.
Density Functional Theory (DFT) for Electronic Properties and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For derivatives of the nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine scaffold, DFT calculations, often using the B3LYP functional with a 6-31+G(d,p) or similar basis set, provide valuable information on molecular geometry and electronic properties. researchgate.netuomphysics.net
Studies on related compounds, such as 6-chloro-3-[(4-methylphenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine and its 4-fluorophenoxy analog, have demonstrated a strong correlation between theoretical geometries calculated by DFT and experimental data obtained from single-crystal X-ray diffraction. uomphysics.net The agreement between calculated and experimental bond lengths and angles validates the computational model, allowing for reliable prediction of the properties of new derivatives. uomphysics.net For instance, the calculated bond lengths and angles for these derivatives show high correlation coefficients (R² > 0.97) with XRD data. uomphysics.net DFT is also employed to understand the reactivity of these molecules by analyzing their electronic properties. researchgate.net
Table 1: Comparison of Experimental (XRD) and Theoretical (DFT) Bond Angles for 6-chloro-3-[(4-methylphenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine
| Bond | Experimental Angle (°) | Theoretical Angle (°) |
|---|---|---|
| C(1)-N(2)-N(3) | 104.9(2) | 104.5 |
| C(5)-N(4)-N(3) | 107.5(2) | 107.8 |
| C(1)-N(1)-C(8) | 125.6(2) | 126.1 |
| C(7)-C(6)-N(4) | 120.3(3) | 120.2 |
| N(3)-C(5)-C(6) | 111.0(2) | 110.8 |
Source: Data synthesized from studies on triazolopyridazine derivatives. uomphysics.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net
For derivatives like 6-chloro-3-[(4-methylphenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine, FMO analysis has been performed to understand their electronic characteristics. researchgate.nettandfonline.com The HOMO and LUMO energy levels, along with the energy gap, are calculated to predict the molecule's stability and reactivity. researchgate.net In one study, the HOMO-LUMO energy gap for a triazine derivative was calculated to be 4.4871 eV, indicating its chemical reactivity. irjweb.com The spatial distribution of these orbitals shows where electrophilic and nucleophilic attacks are most likely to occur.
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a nih.govrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine Derivative
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.64 |
| ELUMO | -1.41 |
| Energy Gap (ΔE) | 5.23 |
Source: Data from theoretical studies on substituted triazolopyridazines. uomphysics.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule, which is crucial for understanding intermolecular interactions. libretexts.orgnih.gov These maps illustrate the electrostatic potential on the electron density surface, with different colors indicating different potential values. Typically, red represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green usually denotes neutral or zero potential regions. researchgate.net
MEP analysis of triazolopyridazine derivatives reveals specific sites for molecular interactions. tandfonline.com For example, in 6-chloro-3-[(4-fluorophenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine, the MEP map helps to identify the nucleophilic and electrophilic regions, which is essential for predicting how the molecule will interact with biological targets like proteins. tandfonline.com The negative potential is generally concentrated around electronegative atoms like oxygen and nitrogen, which are potential sites for hydrogen bonding. researchgate.netresearchgate.net
Global Chemical Descriptors (Electronegativity, Chemical Hardness, Global Softness)
Electronegativity (χ) measures the power of a molecule to attract electrons. scielo.br
Chemical Hardness (η) is defined as the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO energy gap. irjweb.com A hard molecule has a large energy gap, while a soft molecule has a small one. researchgate.net
Global Softness (S) is the reciprocal of hardness (S = 1/η) and indicates the molecule's capacity to accept electrons. researchgate.net
These parameters are calculated for triazolopyridazine derivatives to provide a quantitative measure of their stability and reactivity. uomphysics.nettandfonline.com For example, the chemical hardness of one triazine derivative was found to be 2.2435 eV. irjweb.com
Table 3: Calculated Global Chemical Descriptors for a nih.govrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine Derivative
| Descriptor | Formula | Calculated Value (eV) |
|---|---|---|
| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | 4.025 |
| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | 2.615 |
| Global Softness (S) | S = 1/η | 0.382 |
Source: Data from theoretical studies on substituted triazolopyridazines. uomphysics.net
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to understand the structural basis of molecular recognition and to design new drug candidates.
Prediction of Binding Poses and Interaction Networks (e.g., Hydrogen Bonding, π-π Stacking)
For derivatives of nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine, molecular docking simulations have been instrumental in predicting their binding modes within the active sites of various protein targets, such as c-Met and Pim-1 kinases. rsc.orgnih.gov These simulations reveal the specific interactions that stabilize the ligand-receptor complex, including hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govnih.gov
In studies targeting c-Met and Pim-1, docking analyses have shown that triazolopyridazine derivatives can fit into the ATP-binding pocket of these kinases. rsc.org For example, one potent derivative, compound 4g, was predicted to form key interactions with amino acid residues in the active sites of both c-Met and Pim-1. rsc.org Similarly, docking studies of other analogs against Pim-1 kinase identified crucial interactions with residues like Lys67, Asp186, and Glu171. nih.govvensel.org Docking of another series of derivatives at the NQO2 enzyme active site revealed key hydrogen bonding interactions and docking scores ranging from -6.69 to -8.00 kcal/mol. bohrium.com
Table 4: Summary of Molecular Docking Interactions for nih.govrsc.orgresearchgate.netTriazolo[4,3-b]pyridazine Derivatives with Kinase Targets
| Compound Derivative | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|---|
| Derivative 4g | c-Met | Not specified | Not specified | ATP-binding site interaction |
| Derivative 4g | Pim-1 | Not specified | Not specified | ATP-binding site interaction |
| Various Analogs | Pim-1 Kinase | Not specified | Lys67, Asp186, Glu171 | Hydrogen Bonding |
| Derivative 12e | c-Met Kinase | Not specified | Not specified | Binding to active site |
| Various Analogs | NQO2 Enzyme | -6.69 to -8.00 | Not specified | Hydrogen Bonding |
Source: Data synthesized from molecular docking studies on triazolopyridazine derivatives. rsc.orgvensel.orgbohrium.com
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| nih.govrsc.orgresearchgate.netTriazolo[4,3-b]pyridazin-3(2H)-one |
| 6-chloro-3-[(4-methylphenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine |
| 6-chloro-3-[(4-fluorophenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine |
| p-methoxy-p-hydroxy-triazolopyridazine hydrazone derivative (4g) |
| 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl] nih.govrsc.orgresearchgate.nettriazolo[4,3-b]pyridazine |
Elucidation of Specific Target Binding Sites (e.g., ATP-binding site)
Molecular docking and crystallography are powerful computational and experimental techniques used to predict and visualize how a ligand binds within the active site of a biological target. For derivatives of the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine scaffold, these studies have been crucial in identifying key interactions with several important protein targets implicated in cancer and other diseases.
c-Met and Pim-1 Kinases: The c-Met receptor tyrosine kinase and Pim-1 serine/threonine kinase are significant targets in cancer therapy due to their roles in tumor proliferation, angiogenesis, and survival. nih.govrsc.orgnih.gov Several studies have explored nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives as dual inhibitors of these kinases. rsc.orgnih.gov Molecular docking simulations consistently show these inhibitors binding within the ATP-binding site of both enzymes. For instance, docking studies of potent derivatives revealed a mode of interaction at the ATP-binding site of c-Met and Pim-1 that was comparable to known ligands. rsc.orgnih.gov In one study, the triazolo-pyridazine core structure was shown to improve the ability to bind with amino acid residues in the ATP-binding pocket of c-Met. nih.gov Key interactions often involve hydrogen bonds with hinge region residues and hydrophobic interactions within the pocket.
BRD4 Bromodomain: Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein, and its inhibition is a promising strategy for treating cancer and HIV latency. nih.govnih.gov The functional binding pocket of BRD4 recognizes acetylated lysine (B10760008) (Kac) residues on histone tails. nih.gov Crystal structures have been determined for nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives in complex with the first bromodomain of BRD4 (BD1). nih.gov These studies show the derivatives occupying the hydrophobic Kac binding pocket, which is formed by four antiparallel α-helices (αZ, αA, αB, αC) and two interconnecting hydrophobic loops (ZA and BC loops). nih.govnih.gov
Quinone Reductase 2 (NQO2): NQO2 is a flavoenzyme implicated in various cellular processes, and its inhibition is of therapeutic interest. nih.gov The active site of NQO2 features a large hydrophobic pocket with a planar surface provided by the isoalloxazine ring of the FAD cofactor. acs.org This architecture allows it to bind a wide range of planar aromatic compounds through π–π stacking interactions. acs.orgresearchgate.net Computational analyses of triazolopyridazine derivatives targeting NQO2 have shown that potent compounds fit favorably within this active site, forming key hydrogen bonding and hydrophobic interactions.
Interactive Table: Binding Site Interactions of nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives
| Target Protein | PDB Code | Key Interacting Residues | Type of Interaction | Reference |
| c-Met Kinase | 3LQ8 | LYS-1110 | Hydrogen Bond | nih.govnih.gov |
| MET-1211 | π-π Stacking | nih.gov | ||
| Pim-1 Kinase | 4X7Q | (Not Specified) | ATP-binding site interaction | rsc.orgnih.gov |
| BRD4 (BD1) | (Not Specified) | (Not Specified) | Kac binding pocket | nih.gov |
| NQO2 | 1ZX1 | (Not Specified) | FAD isoalloxazine ring | researchgate.netdundee.ac.uk |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activities. nih.gov These models allow for the prediction of activity for newly designed compounds, thereby prioritizing synthesis and testing efforts. While specific 3D-QSAR studies exclusively for nih.govnih.govnih.govTriazolo[4,3-b]pyridazin-3(2H)-one are not widely published, the principles and methodologies have been extensively applied to the broader class of triazole-containing heterocycles. nih.govnih.gov
The biological activity of a compound is governed by its physicochemical properties, which determine its absorption, distribution, metabolism, excretion (ADME), and ability to interact with its target. QSAR models often incorporate descriptors related to hydrophobicity (LogP), electronic properties (e.g., electronegativity, polarizability), and steric factors. nih.govmdpi.com
For triazole derivatives, studies have shown that steric volume and charge distribution are important for activity. nih.gov For example, in a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives, electrostatic and steric fields were key predictors of anticancer activity, suggesting that substituents with optimal electronegativity and size are required to enhance biological effects. nih.gov
In a relevant study on anti-cryptosporidium agents, researchers developed structure-activity relationships for derivatives based on a nih.govnih.govnih.govtriazolo[4,3-b]pyridazine lead compound. nih.gov They found that replacing the triazolopyridazine headgroup with other heterocycles significantly impacted potency. The study highlighted the use of lipophilic efficiency (LipE), a parameter that combines potency (pIC50) and lipophilicity (LogP), as a key metric for optimizing the lead compound. While the most potent new analog was less active than the original lead, it possessed an improved LipE score and reduced off-target activity, demonstrating the critical balance between potency and physicochemical properties. nih.gov
Table: Impact of Substituents on Physicochemical Properties and Activity
| Scaffold Position/Modification | Substituent Type | Effect on Physicochemical Properties | Resulting Biological Activity | Reference |
| General Triazole Ring | Electronegative groups | Modifies charge distribution | Influences anticancer activity | nih.gov |
| General Triazole Ring | Bulky vs. small groups | Alters steric volume | Affects binding and activity | nih.govnih.gov |
| Triazolopyridazine Head Group | Replacement with other heterocycles | Changes Lipophilic Efficiency (LipE) | Alters potency and off-target effects | nih.gov |
Predictive Modeling for Bioactivity Profiles
Predictive modeling for bioactivity extends QSAR by using advanced algorithms, including machine learning and deep learning, to forecast the biological effects of novel chemical entities. nih.govnih.gov These models are built using large, curated datasets of bioassay results from databases like ChEMBL. youtube.com The general process involves selecting relevant bioactivity data, calculating molecular descriptors for each compound, training a model to recognize patterns, and validating its predictive power. bio-itworld.com
The goal is to create robust models that can screen virtual libraries of compounds, ranking them for potential on-target activity and flagging potential off-target liabilities. youtube.combio-itworld.com For instance, predictive models can be developed for entire target families, such as kinases, to create predicted activity panels for new compounds. bio-itworld.com
Pharmacological and Biological Activities Of 1 2 3 Triazolo 4,3 B Pyridazin 3 2h One Derivatives
Anticancer and Antitumor Activities
Derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-3(2H)-one have been the subject of extensive research, revealing their potential as potent anticancer agents. These compounds have been shown to exhibit significant antiproliferative effects against a variety of human cancer cell lines. bohrium.com
Inhibition of Receptor Tyrosine Kinases (c-Met, VEGFR-2)
A key mechanism through which these derivatives exert their anticancer effects is the inhibition of receptor tyrosine kinases (RTKs), which are crucial for tumor growth, angiogenesis, and metastasis.
c-Met Inhibition: The c-Met kinase, a receptor for hepatocyte growth factor (HGF), is frequently dysregulated in numerous human cancers, contributing to poor prognosis. nih.govrsc.org Several nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been designed and synthesized as potent inhibitors of c-Met. nih.govnih.govrsc.orgrsc.orgresearchgate.netacs.orgfrontiersin.org For instance, a series of derivatives were developed as dual inhibitors of c-Met and Pim-1 kinases. nih.govrsc.orgresearchgate.net One of the most promising compounds from this series, compound 4g , demonstrated potent inhibitory activity against c-Met with an IC50 value of 0.163 ± 0.01 μM. nih.govrsc.org Another study identified compound 12e as a potential class II c-Met inhibitor, exhibiting an IC50 of 0.090 μM against the c-Met kinase. nih.gov Furthermore, compound 22i , a nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivative bearing a 4-oxo-pyridazinone moiety, showed superior c-Met kinase inhibition with an IC50 of 48 nM. rsc.org
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. nih.govresearchgate.net A series of novel nih.govnih.govnih.govtriazolo[4,3-a]pyrazine derivatives were evaluated for their inhibitory activities toward both c-Met and VEGFR-2 kinases. frontiersin.org The most promising compound, 17l , exhibited excellent dual inhibitory activity with IC50 values of 26.00 nM for c-Met and 2.6 µM for VEGFR-2. frontiersin.org In a separate study, bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated as VEGFR-2 inhibitors. nih.govresearchgate.net Compound 23j from this series was the most potent, with an IC50 value of 3.7 nM, comparable to the standard drug sorafenib. nih.gov
Table 1: Inhibition of c-Met and VEGFR-2 by nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 4g | c-Met | 0.163 ± 0.01 | nih.govrsc.org |
| 12e | c-Met | 0.090 | nih.gov |
| 22i | c-Met | 0.048 | rsc.org |
| 17l | c-Met | 0.026 | frontiersin.org |
| 17l | VEGFR-2 | 2.6 | frontiersin.org |
| 23j | VEGFR-2 | 0.0037 | nih.gov |
Inhibition of Serine/Threonine Kinases (Pim-1, DYRK1A5)
In addition to RTKs, derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have been found to target serine/threonine kinases, which are also implicated in cancer development.
Pim-1 Inhibition: Pim-1 is a proto-oncogenic serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation. nih.govrsc.orgresearchgate.net Several studies have focused on developing nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives as Pim-1 inhibitors. nih.govrsc.orgresearchgate.netvensel.orglookchem.comresearchgate.net The aforementioned dual c-Met/Pim-1 inhibitor, compound 4g , also displayed potent Pim-1 inhibition with an IC50 of 0.283 ± 0.01 μM. nih.govrsc.org Another study identified compound 24 as a potent and selective inhibitor of Pim-1 kinase. lookchem.com Further structural optimization led to the development of compound 29 , which is a selective, soluble, and permeable inhibitor of Pim-1. lookchem.com
DYRK1A5 Inhibition: Currently, there is a lack of specific research in the reviewed literature detailing the inhibition of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A5) by nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-3(2H)-one derivatives.
Table 2: Inhibition of Pim-1 by nih.govnih.govnih.govTriazolo[4,3-b]pyridazine Derivatives
| Compound | IC50 (µM) | Reference |
|---|
Bromodomain and Extraterminal (BET) Domain Inhibition (e.g., BRD4)
The Bromodomain and Extraterminal (BET) family of proteins, particularly BRD4, are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes. nih.govnih.govgoogle.com Consequently, they have emerged as promising therapeutic targets in cancer. A series of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives have been identified as pan-BET inhibitors with micromolar IC50 values for BRD4 inhibition. nih.govnih.gov X-ray crystallography studies have elucidated the binding modes of these inhibitors within the BRD4 bromodomain 1 (BD1), confirming their potential as a scaffold for designing potent BRD4 inhibitors. nih.govnih.gov
Induction of Apoptosis and Cell Cycle Modulation
A hallmark of cancer is the evasion of programmed cell death, or apoptosis. Many chemotherapeutic agents function by inducing apoptosis in cancer cells. Derivatives of nih.govnih.govnih.govtriazolo[4,3-b]pyridazine have demonstrated the ability to induce apoptosis and modulate the cell cycle in various cancer cell lines.
For example, compound 12e was shown to induce late apoptosis in A549 lung cancer cells. nih.gov Similarly, compound 8l was found to induce cell death with biochemical signs of apoptosis in MV4-11 cells. bohrium.com The potent dual c-Met/Pim-1 inhibitor, 4g , was found to accelerate the progress of apoptosis in MCF-7 breast cancer cells by 29.61-fold compared to the control. nih.govrsc.orgresearchgate.net Another compound, 22i , was also shown to induce apoptosis. rsc.org Furthermore, a study on bis( nih.govnih.govnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives revealed that compound 23j induced apoptosis in HepG2 cells by 40.12%. researchgate.net
In addition to inducing apoptosis, these compounds can also arrest the cell cycle at specific phases, thereby inhibiting cell proliferation. Compound 4g caused MCF-7 cells to arrest in the S phase of the cell cycle. nih.govrsc.orgresearchgate.net In contrast, compound 12e stimulated A549 cells to arrest in the G0/G1 phase. nih.gov Similarly, compound 17l also inhibited the growth of A549 cells in the G0/G1 phase in a dose-dependent manner. frontiersin.org
Modulation of Apoptotic Cascade Proteins (Caspase-3, Caspase-9, PI3K, AKT, mTOR)
The induction of apoptosis by nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives is mediated through the modulation of key proteins in the apoptotic cascade.
Caspase Activation: Caspases are a family of proteases that are central to the execution of apoptosis. nih.govrsc.org Studies have shown that these derivatives can activate initiator caspases, such as caspase-9, and effector caspases, such as caspase-3. nih.govrsc.orgnih.govresearchgate.net For instance, compound 4g demonstrated a significantly higher level of caspase-9 in MCF-7 cells. nih.govrsc.orgresearchgate.net In another study, compound 23j showed a significant increase in the levels of both caspase-3 (1.36-fold) and caspase-9 (2.80-fold) in HepG2 cells. researchgate.net Furthermore, a series of 1,2,3-triazolopyridazinone derivatives were developed as potential caspase-3 and apoptosis inducers, with compound 5a showing a significant increase in caspase-3 activity in the A549 cell line. nih.gov
PI3K/AKT/mTOR Pathway Inhibition: The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. nih.govrsc.orgresearchgate.net The dual c-Met/Pim-1 inhibitor, compound 4g , was found to decrease the levels of phosphorylated PI3K, AKT, and mTOR, indicating its ability to suppress this pro-survival pathway. nih.govrsc.orgresearchgate.net
DNA Interaction and Genotoxicity Studies
The potential for direct interaction with DNA and the genotoxic effects of nih.govnih.govnih.govtriazolo[4,3-b]pyridazin-3(2H)-one derivatives are important aspects of their pharmacological profile. However, specific studies focusing on the DNA interaction and genotoxicity of this particular heterocyclic core are not extensively detailed in the currently reviewed literature. While studies on related heterocyclic systems, such as pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govnih.govtriazine sulfonamides, have reported on their genotoxic potential, this information cannot be directly extrapolated to the nih.govnih.govnih.govtriazolo[4,3-b]pyridazine core. mdpi.com Further research is required to fully elucidate the DNA interaction and genotoxicity profile of this specific class of compounds.
Activity Against Specific Cancer Cell Lines (e.g., MCF-7, A549, HCT-116)
Derivatives of the nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine nucleus have shown notable cytotoxic effects against various human cancer cell lines. Research has particularly focused on their efficacy against breast adenocarcinoma (MCF-7), lung carcinoma (A549), and colon carcinoma (HCT-116).
A series of 1,2,4-triazolo[4,3-b]pyridazine (B1296867) derivatives were synthesized and evaluated for their in vitro anticancer activity against the MCF-7 breast cancer cell line. bohrium.comresearchgate.net Among the tested compounds, those featuring 2,5-dimethoxyphenyl, 2-furyl, 2-pyridyl, and 3,4,5-trimethoxyphenyl substitutions at the 3-position of the triazole ring were identified as the most potent. bohrium.comresearchgate.net Further studies on different series of triazolo-pyridazine derivatives revealed moderate to significant cytotoxicity against A549, MCF-7, and HeLa cancer cell lines. nih.gov For instance, compound 12e from one study showed optimal cytotoxicity against A549 and MCF-7 cells, with IC₅₀ values of 1.06 ± 0.16 µM and 1.23 ± 0.18 µM, respectively. nih.gov Another promising compound, 22i , a nih.govkoreascience.krnih.govtriazolo[4,3-a]pyrazine derivative with a 4-oxo-pyridazinone moiety, exhibited excellent antitumor activity against A549 and MCF-7 cell lines with IC₅₀ values of 0.83 ± 0.07 µM and 0.15 ± 0.08 µM, respectively. rsc.org
In a study focused on dual c-Met/Pim-1 inhibitors, derivative 4g demonstrated a strong antiproliferative impact on tumor cells, including MCF-7, and induced cell cycle arrest in the S phase. nih.gov Additionally, certain 1,2,3-triazole derivatives linked to tetrahydrocurcumin (B193312) have shown potent activity; compound 4g from this series had an IC₅₀ value of 1.09 ± 0.17 μM against HCT-116 cells and 45.16 ± 0.92 μM against A549 cells. nih.gov
The table below summarizes the cytotoxic activity of selected derivatives against these cancer cell lines.
Table 1: Cytotoxic Activity (IC₅₀, µM) of Selected nih.govkoreascience.krnih.govTriazolo[4,3-b]pyridazine Derivatives
| Compound | MCF-7 | A549 | HCT-116 | Source(s) |
|---|---|---|---|---|
| Compound 12e | 1.23 ± 0.18 | 1.06 ± 0.16 | - | nih.gov |
| Compound 22i | 0.15 ± 0.08 | 0.83 ± 0.07 | - | rsc.org |
| Compound 4g (vs. HCT-116) | - | 45.16 ± 0.92 | 1.09 ± 0.17 | nih.gov |
| Compound 4q | - | 0.008 | - | researchgate.net |
Antimicrobial Activities
The nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine framework is a key component in compounds exhibiting a broad spectrum of antimicrobial activities.
Numerous studies have confirmed the antibacterial potential of nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives. researchgate.net A synthesized series of 3-substituted derivatives showed moderate to good activity against various bacteria. koreascience.kr Certain compounds, such as 4 and 6 from one study, revealed promising antimicrobial activities when compared to the standard drug Ciprofloxacin (B1669076). idosi.org
A significant mechanism of action for the antibacterial effects of some triazole derivatives is the inhibition of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. cu.edu.eg For example, a series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, a related scaffold, were designed as DNA gyrase inhibitors. nih.gov Compound 9a from this series demonstrated a high inhibitory activity against DNA Gyrase with an IC₅₀ of 0.68 µM, which was more potent than the comparator ciprofloxacin (IC₅₀ = 0.85 µM). cu.edu.egnih.gov Molecular docking studies confirmed that these compounds fit into the DNA Gyrase active site, supporting this mechanism. cu.edu.egnih.gov
Antifungal properties are also a hallmark of this class of compounds. nih.gov In an evaluation against the fungi Aspergillus flavus and Aspergillus niger, several newly synthesized 3-substituted nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives displayed weak to good antifungal activity. koreascience.kr Compounds 4d, 4g, 4h, 7c, and 7f showed a maximum inhibition zone of 77% against these fungi, while others also exhibited significant inhibition. koreascience.kr The activity was compared to the standard antifungal agent Fluconazole. koreascience.kr The 1,2,4-triazole (B32235) core is a well-established pharmacophore in many commercial antifungal drugs, which underscores the potential of these derivatives. nih.gov
Several derivatives containing the triazole or pyridazine (B1198779) ring have been investigated for their activity against Mycobacterium tuberculosis (Mtb). neuroquantology.com A series of 1,2,4-triazole derivatives were synthesized and tested for their antitubercular potential against M. tuberculosis H37Ra and other mycobacterial strains. nih.gov Compound C4 from this study was found to be the most active against M. tuberculosis H37Ra, with a Minimum Inhibitory Concentration (MIC) of 0.976 μg/mL. nih.gov Other synthesized 1,2,3-triazole derivatives also showed promise as inhibitors of Mtb, with MIC values ranging from 5.8 to 29.9 μg/mL. rsc.orgrsc.org These findings suggest that the triazolo-pyridazine scaffold is a viable starting point for the development of new antitubercular agents. nih.govnih.gov
The antiviral potential of nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives has been explored, with notable activity against Hepatitis A Virus (HAV). nih.gov In one study, a series of novel 3-S-substituted-6-phenyl- nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine derivatives were synthesized and evaluated. nih.gov A plaque reduction infectivity assay was used to determine the reduction in virus count. nih.gov Among the tested compounds, compound 15 , a 5-(6-phenyl- nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazin-3-ylsulfanylmethyl)- nih.govnih.govresearchgate.netoxadiazole derivative, demonstrated the highest activity against HAV. nih.gov Additionally, other related triazole derivatives have been tested for activity against Hepatitis B virus (HBV), with some showing high antiviral efficacy. nih.gov
Central Nervous System (CNS) Activities
Beyond antimicrobial and anticancer effects, derivatives of the nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazine system have been reported to exhibit activities related to the Central Nervous System (CNS). koreascience.kr Specifically, a series of 6-(substituted-phenyl)- nih.govkoreascience.krnih.govtriazolo[4,3-b]pyridazines showed activity in tests that are predictive of anxiolytic (anti-anxiety) effects. researchgate.net These compounds were also found to be a new class of molecules that inhibit [3H]diazepam binding in vitro, suggesting a potential mechanism for their CNS effects. researchgate.net The broader class of 1,2,4-triazole derivatives is known to possess a wide spectrum of biological properties, including CNS depressant and anticonvulsant activities. koreascience.krresearchgate.net
Anxiolytic Properties
Certain derivatives of 6-(substituted-phenyl)- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine have demonstrated activity in preclinical tests that are predictive of anxiolytic (anti-anxiety) effects. These activities were observed in models such as the thirsty rat conflict procedure. nih.gov The anxiolytic-like properties of these compounds are often linked to their interaction with the GABAergic system.
One notable example is TPA023, a nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine derivative, which has shown anxiolytic-like activity in various rat models, including the elevated plus maze, fear-potentiated startle, and conditioned suppression of drinking assays. nih.gov This compound produced these effects at doses corresponding to receptor occupancy levels between 70% and 88%. nih.gov Further studies have confirmed that TPA023's mechanism of action as a GABA(A) α2/α3 subtype-selective modulator translates into a nonsedating anxiolytic profile in preclinical species. nih.gov
Research into other fused triazole systems, such as triazolo[3,4-a] nih.govnih.govbenzodiazepines, has also identified compounds with significant anxiolytic activity, comparable to reference drugs like diazepam, often without the associated muscle relaxant effects. cyberleninka.ru This suggests that the triazole-fused heterocyclic core is a key pharmacophore for anxiolytic potential.
Anticonvulsant Properties
The nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine scaffold is a prominent feature in the development of novel anticonvulsant agents. Derivatives have shown protective effects in established preclinical models of seizures.
A series of 6-alkoxy- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their anticonvulsant activity. nih.gov Among them, compound 2r was identified as a highly active agent. In the anti-maximal electroshock (MES) test, it exhibited a median effective dose (ED50) of 17.3 mg/kg. nih.gov This compound also showed oral activity against MES-induced seizures. nih.gov
Similarly, studies on other fused triazole derivatives, such as triazolopyrimidines, have identified potent anticonvulsants. frontiersin.orgfrontiersin.org For instance, one such derivative, compound 6d, was found to have an ED50 of 15.8 mg/kg in the MES test and 14.1 mg/kg in the pentylenetetrazole (PTZ)-induced seizure model. frontiersin.orgfrontiersin.org The anticonvulsant activity of these related triazole compounds is often linked to their ability to modulate GABA receptors. frontiersin.orgfrontiersin.org
| Compound | Test Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| Compound 2r (6-alkoxy- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine derivative) | Maximal Electroshock (MES) | 17.3 | nih.gov |
| Compound 6d (triazolopyrimidine derivative) | Maximal Electroshock (MES) | 15.8 | frontiersin.orgfrontiersin.org |
| Compound 6d (triazolopyrimidine derivative) | Pentylenetetrazole (PTZ) | 14.1 | frontiersin.orgfrontiersin.org |
| Compound 80 ( nih.govnih.govacs.orgtriazolo[4,3-f]pyrimidine derivative) | Anticonvulsant Screen | 34.7 | nih.gov |
Interaction with GABA A Receptors and Benzodiazepine (B76468) Binding Sites
The anxiolytic and anticonvulsant effects of many nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine derivatives are mediated through their interaction with the γ-aminobutyric acid type A (GABA A) receptor complex, specifically at the benzodiazepine (BZD) binding site. acs.org These compounds act as positive allosteric modulators, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the brain.
The derivative TPA023 is a well-characterized example. It is a subtype-selective modulator that binds with high, subnanomolar affinity to the benzodiazepine site of human GABA A receptors containing α1, α2, α3, and α5 subunits. nih.gov It displays partial agonist efficacy specifically at the α2 and α3 subtypes, which is thought to be responsible for its anxiolytic effects without producing significant sedation. nih.govnih.gov The affinity (Ki) of TPA023 for these receptor subtypes ranges from 0.19 to 0.41 nM. nih.gov Studies confirmed the involvement of the BZD receptor in the anticonvulsant activity of related triazole compounds through radioligand-binding assays and antagonistic effects by flumazenil. frontiersin.orgfrontiersin.org
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| TPA023 | hGABA A α1β3γ2 | 0.41 nM | nih.gov |
| TPA023 | hGABA A α2β3γ2 | 0.21 nM | nih.gov |
| TPA023 | hGABA A α3β3γ2 | 0.19 nM | nih.gov |
| TPA023 | hGABA A α5β3γ2 | 0.33 nM | nih.gov |
Enzyme Inhibition Profiles
Phosphodiesterase (PDE) Inhibition (e.g., PDE4, PDE4A)
The nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine scaffold has been identified as a novel core for potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that regulates the second messenger cyclic AMP (cAMP). nih.gov Inhibition of PDE4 is a therapeutic strategy for inflammatory diseases.
Structure-activity relationship studies led to the development of highly potent inhibitors. For example, incorporating an enantiomerically pure O-(3-THF)[S] substitution onto the nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine core resulted in compound 18 , which demonstrated excellent potency for PDE4A inhibition with an IC50 value of 1.5 ± 0.7 nM. nih.gov The corresponding (R)-enantiomer, compound 17 , had an IC50 of 7.3 ± 3.8 nM. nih.gov These compounds were shown to be highly selective for PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D) when tested against a panel of 21 PDE family members. nih.gov
| Compound | Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Compound 17 | PDE4A | 7.3 ± 3.8 nM | nih.gov |
| Compound 18 | PDE4A | 1.5 ± 0.7 nM | nih.gov |
Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibition
Inhibition of Leucine-rich repeat kinase 2 (LRRK2) is a promising therapeutic approach for Parkinson's disease, as mutations in the LRRK2 gene are linked to the condition. nih.gov A series of nih.govnih.govacs.orgtriazolo[4,3-b]pyridazine derivatives have been discovered as potent inhibitors of LRRK2 kinase activity. nih.gov
These compounds have demonstrated effectiveness against both wild-type and mutant forms of the LRRK2 enzyme, such as the common G2019S mutant which increases kinase activity. nih.gov Research has focused on optimizing this scaffold to produce potent, selective, and brain-penetrant kinase inhibitors for potential use in treating Parkinson's disease. nih.gov
TRAF6 E3 Ligase Inhibition
Tumor necrosis factor receptor-associated factor 6 (TRAF6) is an E3 ubiquitin ligase that plays a crucial role in signaling pathways related to the immune system and inflammation. nih.govnih.gov Inhibition of the TRAF6–Ubc13 interaction is a therapeutic strategy for autoimmune and chronic inflammatory diseases like psoriasis and rheumatoid arthritis. nih.govresearchgate.net While small-molecule inhibitors of TRAF6 have been identified, such as compound C25-140 which is not a triazolopyridazine, research specifically linking the nih.govnih.govacs.orgtriazolo[4,3-b]pyridazin-3(2H)-one scaffold to TRAF6 E3 ligase inhibition is not prominent in the reviewed literature. One study on TRAF6 inhibitors involved the synthesis of a 3-(3,5-dimethyl-1-(3-methyl- nih.govnih.govacs.orgtriazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl)-propanoic acid derivative as an intermediate, but its activity as a TRAF6 inhibitor was not the focus of the report. nih.gov
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a therapeutic target for several human diseases, including diabetes and obesity. mdpi.com Extensive research has been conducted to identify PTP1B inhibitors from various sources, including natural products and synthetic compounds. mdpi.comnih.gov However, based on the available scientific literature, no specific studies have been reported on the evaluation of nih.govresearchgate.netnih.govtriazolo[4,3-b]pyridazin-3(2H)-one derivatives for their inhibitory activity against PTP1B.
Structure Activity Relationship Sar Studies Of 1 2 3 Triazolo 4,3 B Pyridazin 3 2h One Derivatives
Influence of Substituent Nature and Position on Biological Potency
The biological potency of nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine derivatives is highly sensitive to the nature and position of various substituents on the core structure. Research has shown that even minor chemical alterations can lead to significant changes in activity.
Studies on anticancer agents have revealed that the substitution pattern on phenyl rings attached to the pyridazinone core plays a critical role. For instance, in a series of 1,2,3-triazolopyridazinone derivatives, compounds bearing an unsubstituted phenyl ring or those with electron-withdrawing groups (like fluorine) at the 5-position of the pyridazinone ring demonstrated the highest cytotoxic activity against the A549 lung cancer cell line. nih.gov The introduction of groups like methyl (-CH3), methoxy (B1213986) (-OCH3), and fluorine (-F) into the phenyl ring at this position has been a common strategy to modulate pharmacokinetic and pharmacodynamic properties. nih.gov For example, a derivative with a chloromethyl substituent showed the most potent activity in a series of pyrazolo[4,3-e] nih.govnih.govfigshare.comtriazolo[4,3-b] nih.govnih.govfigshare.comtriazines. mdpi.com
The position of substituents is equally important. A comparative study of trifluoromethylphenyl compounds showed that the placement of the trifluoromethyl group (meta- vs. para-) was directly correlated to the selectivity of its cytotoxic activity against different pancreatic cancer cell lines. nih.gov Similarly, in another series of c-Met inhibitors, the introduction of a 5-methylthiazole (B1295346) fragment to a five-atom moiety was found to be beneficial for the activity. nih.gov
The table below summarizes the influence of various substituents on the biological activity of triazolopyridazine-based compounds.
| Core Scaffold/Series | Position of Substitution | Substituent | Observed Effect on Biological Potency | Target/Cell Line | Reference |
| 1,2,3-Triazolopyridazinone | 5-position of pyridazinone | Electron-withdrawing groups (e.g., -F) | Increased activity | A549 lung cancer | nih.gov |
| 1,2,3-Triazolopyridazinone | 5-position of pyridazinone | Unsubstituted phenyl | High activity | A549 lung cancer | nih.gov |
| Pyrazolo[4,3-e] nih.govnih.govfigshare.comtriazolo[4,3-b] nih.govnih.govfigshare.comtriazine | R-group | Chloromethyl (-CH2Cl) | Most active in the series | A549, LS180 cancer | mdpi.com |
| Pyrazolo[4,3-e] nih.govnih.govfigshare.comtriazolo[4,3-b] nih.govnih.govfigshare.comtriazine | R-group | Methyl (-CH3) | Least active in the series | A549, LS180 cancer | mdpi.com |
| Trifluoromethylphenyl derivative | Phenyl ring | meta-Trifluoromethyl | Preferential cytotoxicity | PANC-1, Capan-1, MIA PaCa-2 | nih.gov |
| Triazolo-pyridazine/-pyrimidine | Five-atom moiety | 5-Methylthiazole | Beneficial for activity | c-Met kinase, A549, MCF-7, HeLa | nih.gov |
Identification of Key Pharmacophoric Elements
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine class, several key pharmacophoric features have been identified.
The core heterocyclic system, the nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine ring itself, is a fundamental pharmacophoric element, often acting as a bioisostere for purine (B94841) bases and thus interacting with biological targets that recognize these structures. nih.gov The design of potent derivatives often involves the creation of hybrid molecules that combine this core with other key features. For instance, a successful pharmacophore model for certain anticancer agents includes the triazole and pyridazinone/pyridazithione structures, a lipophilic group (such as a benzyl (B1604629) or phenyl group) at one position, and a substituted benzene (B151609) ring at another. nih.gov
In the context of anti-parasitic agents, the triazolo[4,3-b]pyridazine "head group" was identified as crucial for potent activity against Cryptosporidium parvum. nih.gov For dual c-Met/Pim-1 inhibitors, the pharmacophoric model includes the triazolo[4,3-b]pyridazine scaffold as a key component for interacting with the ATP-binding site of these kinases. nih.gov Molecular modeling studies on related nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives also highlight the importance of the triazole-fused ring system in binding to enzyme active sites like CDK-2. figshare.com
Furthermore, the replacement of the carbonyl oxygen in the pyridazinone ring with a sulfur atom to form a pyridazinethione can also be a key modification, as these thione derivatives often retain or exhibit enhanced pharmacological activity. nih.gov
Modulating Selectivity through Structural Variations
Achieving selectivity for a specific biological target over others is a major goal in drug design to minimize off-target effects. Structural variations in the nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine scaffold have been shown to be an effective strategy for modulating selectivity.
A clear example is the effort to develop anti-Cryptosporidium agents with reduced affinity for the hERG channel, which is associated with cardiotoxicity. By replacing the nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine head group with other bicyclic heterocycles, researchers aimed to maintain anti-parasitic potency while improving the safety profile. nih.gov While many replacements led to a loss of potency, some analogs, like an azabenzothiazole derivative, showed promising activity, demonstrating that the terminal heterocyclic group is a key determinant of both potency and selectivity. nih.gov
Subtle changes can also have a profound impact on selectivity. The differential cytotoxicity of meta- versus para-substituted trifluoromethylphenyl derivatives against various cancer cell lines underscores how the spatial arrangement of a single functional group can fine-tune target preference. nih.gov This highlights that minor structural modifications can alter the binding interactions with different biological macromolecules, thereby modulating the compound's selectivity profile.
Impact of Lipophilicity and Other Physicochemical Properties on Efficacy
The efficacy of a drug is not solely dependent on its interaction with the target but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Lipophilicity, a measure of a compound's affinity for a lipid environment, is a particularly critical parameter.
For nih.govnih.govfigshare.comtriazolo[4,3-b]pyridazine derivatives, modulating lipophilicity is a key SAR consideration. For example, adding a methyl group to the structure increases lipophilicity (fat solubility), which can improve membrane permeability and cellular uptake. nih.gov Conversely, the introduction of a fluorine atom can increase metabolic stability by making the molecule more resistant to oxidative degradation by liver enzymes. nih.gov
The balance between lipophilicity and hydrophilicity is crucial. In one study, peracetylated glycosyl derivatives of a related scaffold showed greater activity than the parent compound, likely due to a more favorable lipophilic-hydrophilic balance that facilitated easier absorption by tumor cells. nih.gov However, the relationship between lipophilicity and biological activity is not always linear. A study on 1,2,3-triazole-dipyridothiazine hybrids found no simple correlation between lipophilicity and anticancer activity, indicating that other factors also play a significant role. mdpi.com
In the development of anti-Cryptosporidium agents, a key derivative was noted for having an improved lipophilic efficiency (LipE) score, which relates potency to lipophilicity, suggesting a more optimized balance of properties for in vivo efficacy. nih.gov
The table below illustrates the impact of structural modifications on lipophilicity and related properties.
| Structural Modification | Effect on Physicochemical Property | Impact on Efficacy | Reference |
| Addition of a methyl group | Increases lipophilicity | Improves membrane permeability | nih.gov |
| Addition of a fluorine atom | Increases metabolic stability | Resists oxidative degradation | nih.gov |
| Replacement of triazolopyridazine head group | Altered lipophilic efficiency (LipE) | Optimized balance of potency and lipophilicity | nih.gov |
| Peracetylation of glycosyl derivatives | More favorable lipophilic-hydrophilic balance | Easier absorption by tumor cells | nih.gov |
nih.govbohrium.comrsc.orgTriazolo[4,3-b]pyridazin-3(2H)-one as a Privileged Scaffold for Drug Development
The nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine core is considered a "privileged scaffold" due to its ability to bind to multiple, diverse biological targets, leading to a wide range of pharmacological activities. This structural motif is frequently found in compounds designed as kinase inhibitors, demonstrating its utility in oncology research. bohrium.comresearchgate.net Beyond cancer, derivatives of this scaffold have shown substantial therapeutic properties, including anxiolytic, anticonvulsant, antimicrobial, and antiviral effects. nih.gov Furthermore, they have been investigated as inhibitors for various enzymes, such as leucine-rich repeat kinase 2 (LRRK2), phosphodiesterase 4 (PDE4), and TRAF6 E3 ligase, indicating potential applications in neurodegenerative and autoimmune diseases. nih.gov
The rigid, bicyclic nature of the triazolopyridazine system provides a fixed orientation for appended substituents, which is advantageous for designing molecules with high affinity and selectivity for specific biological targets. nih.govnih.gov This structural rigidity helps in pre-organizing the molecule for optimal interaction with a protein's binding site, a desirable feature in rational drug design. The interest in this scaffold is driven by its proven success in generating potent bioactive molecules across different therapeutic areas. nih.govnih.gov
Applications and Future Directions in Drug Discovery and Chemical Biology
Design and Optimization of Lead Compounds for Specific Therapeutic Areas
The nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine scaffold has been extensively utilized in the design and optimization of lead compounds, particularly in the field of oncology. Researchers have successfully developed derivatives targeting key proteins involved in cancer progression.
A notable example is the development of dual inhibitors targeting both c-Met and Pim-1 kinases, which are implicated in tumor cell proliferation, survival, and metastasis. rsc.orgnih.gov By synthesizing a series of derivatives, researchers identified compounds with potent, dual inhibitory activity. For instance, compound 4g (as described in related research) showed strong inhibitory action against both c-Met and Pim-1, with IC50 values of 0.163 µM and 0.283 µM, respectively. rsc.orgresearchgate.net This compound also demonstrated significant antiproliferative effects against a panel of 60 cancer cell lines. rsc.orgnih.gov
Another successful optimization strategy involved designing 3,6-diaryl- nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazines as antitubulin agents, mimicking the action of Combretastatin A-4 (CA-4). nih.govnih.gov In this design, the triazolopyridazine core serves as a rigid linker to replace a flexible bond in the natural product, leading to improved stability. nih.gov One of the optimized compounds, 4q , exhibited highly potent antiproliferative activity against various cancer cell lines, with IC50 values as low as 0.008 µM, and was shown to effectively inhibit tubulin polymerization. nih.govnih.gov
The following table summarizes the activity of selected lead compounds based on the nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine scaffold.
| Compound | Target(s) | Therapeutic Area | IC50 Value(s) | Cell Line(s) |
| Compound 4g | c-Met / Pim-1 | Oncology | 0.163 µM (c-Met), 0.283 µM (Pim-1) | MCF-7, others |
| Compound 4q | Tubulin | Oncology | 0.008 µM | A549 |
| Compound 8l | Not specified kinase | Oncology | 1.5 µM | MV4-11 |
This table is generated from data presented in the text. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
These examples highlight how the systematic modification of the nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine scaffold allows for the fine-tuning of activity against specific biological targets, leading to the development of potent and selective therapeutic candidates.
Development of Molecular Probes for Biological Target Elucidation
The development of nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazin-3(2H)-one derivatives specifically as molecular probes for the discovery and elucidation of new biological targets is an emerging area of research. While many derivatives have been identified as potent inhibitors for known targets like PIM kinases, their application as chemical probes to explore unknown biology is not yet extensively documented. nih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling researchers to study that target's function in cells and organisms.
The desirable characteristics of the triazolopyridazine scaffold, such as its rigid structure and synthetic tractability, make it a suitable starting point for the design of such probes. Future work could involve modifying known potent inhibitors by incorporating reporter tags, such as fluorescent dyes or biotin, which would allow for the visualization and isolation of their protein targets from complex biological samples. This approach would be invaluable for target validation and for uncovering novel mechanisms of action.
Emerging Research Frontiers and Unexplored Therapeutic Potential
The versatility of the nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazin-3(2H)-one scaffold continues to open new avenues for research and therapeutic applications. Current and future work is focused on expanding its utility in complex diseases, discovering novel mechanisms of action, and leveraging advanced technologies to accelerate the drug design process.
Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways. A multitargeting approach, where a single drug is designed to interact with several key targets simultaneously, can offer greater therapeutic efficacy and a lower likelihood of developing drug resistance. researchgate.net The nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine scaffold is exceptionally well-suited for this strategy.
Researchers have successfully designed derivatives that act as dual inhibitors of c-Met and Pim-1 kinases, two important targets in oncology. rsc.orgresearchgate.net This dual inhibition can lead to synergistic anticancer effects. researchgate.net The design strategy involves incorporating pharmacophoric elements known to bind to each kinase into a single molecule built around the triazolopyridazine core. rsc.orgnih.gov This approach is being explored for other target combinations in cancer and potentially in other complex diseases where network pharmacology principles apply.
Beyond direct enzyme inhibition, derivatives of nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine are being investigated for novel mechanisms of action. Studies have shown that certain compounds based on this scaffold can induce cancer cell death through apoptosis and can halt the cell division cycle at specific phases. rsc.orgresearchgate.net
For example, detailed biological investigations of compound 4g revealed that it causes cell cycle arrest in the S phase in MCF-7 breast cancer cells. rsc.orgresearchgate.net It also significantly increased levels of caspase-9, a key initiator of apoptosis, while decreasing the activity of the pro-survival PI3K/AKT/mTOR signaling pathway. rsc.orgresearchgate.net Similarly, the antitubulin agent 4q was found to arrest cancer cells in the G2/M phase of the cell cycle, consistent with its mechanism of disrupting microtubule dynamics. nih.gov The exploration of these downstream cellular effects provides deeper insight into the therapeutic potential of these compounds and may reveal new opportunities for intervention.
The design of novel nih.govbohrium.comrsc.orgtriazolo[4,3-b]pyridazine derivatives is increasingly being accelerated by the integration of advanced computational and synthetic methods. In silico techniques, such as molecular docking, are routinely used to predict how these molecules will bind to their target proteins. rsc.orgnih.gov These computational studies provide valuable insights into the specific molecular interactions that govern binding affinity and selectivity, thereby guiding the design of more potent and specific inhibitors. rsc.org
On the synthesis front, there is a continuous effort to develop more efficient and environmentally friendly methods for preparing these complex molecules. Modern synthetic strategies focus on improving yields, reducing the number of reaction steps, and employing greener reaction conditions. The development of novel synthetic pathways allows for the creation of a wider diversity of chemical structures, expanding the chemical space that can be explored in the search for new drugs. bohrium.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
